![molecular formula C13H15N3OS2 B5783695 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5783695.png)
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide
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Overview
Description
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the reaction of 5-(benzylsulfanyl)-1,3,4-thiadiazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 5-(benzylsulfanyl)-1,3,4-thiadiazole in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add butanoyl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or other reduced sulfur species.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Anticancer Properties
Research has demonstrated that N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide exhibits significant anticancer activity. It has been shown to inhibit cell proliferation and induce apoptosis in various human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The mechanism of action appears to involve the inhibition of specific enzymes and proteins associated with cell survival and proliferation .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies indicate that derivatives of thiadiazoles possess antibacterial and antifungal activities. For instance, related compounds have shown effectiveness against Gram-positive bacteria and fungi, suggesting potential applications in treating infections . The structure-activity relationship (SAR) studies reveal that modifications to the benzyl group can significantly affect antimicrobial efficacy .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective capabilities of thiadiazole derivatives. These compounds are being explored for their potential use in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and exert protective effects on neuronal cells . The spectroscopic characteristics of these compounds may contribute to their biological activity by enhancing interactions with cellular targets .
Case Studies
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of this compound on various human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. Flow cytometry analysis revealed that the compound induced apoptosis through mitochondrial pathways by increasing reactive oxygen species (ROS) levels and activating caspases .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against a panel of bacterial strains. The results showed that certain modifications enhanced activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 0.06 µg/mL .
Mechanism of Action
The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiadiazole ring can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can interact with biological membranes and proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide: This compound has a similar structure but with an acetamide group instead of a butanamide group.
N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-4-fluoroaniline: This compound contains an oxadiazole ring instead of a thiadiazole ring.
Uniqueness
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to its specific combination of a thiadiazole ring and a butanamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Chemical Structure
The compound is synthesized through the reaction of 5-benzylthio-1,3,4-thiadiazole with butanoyl chloride. The chemical structure features a thiadiazole ring which is known for its pharmacological properties.
Chemical Formula: C11H12N2S2
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various Gram-positive and Gram-negative bacteria. The results demonstrated that derivatives of this compound showed high activity against Staphylococcus aureus and Escherichia coli , with some derivatives being more effective than standard antibiotics such as norfloxacin and ciprofloxacin .
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 1.5 µg/mL |
Escherichia coli | 3.0 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies on HeLa cancer cells revealed that the compound induces apoptosis and inhibits cell proliferation. Flow cytometry analysis showed that it effectively blocked the cell cycle at the sub-G1 phase, indicating significant cytotoxic effects .
IC50 Values:
- HeLa Cells: 0.37 µM
- Comparison with Sorafenib: 7.91 µM
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the benzyl group and the thiadiazole moiety enhances its hydrophobic interactions and contributes to its antimicrobial and anticancer activities. Variations in substituents on the thiadiazole ring significantly affect the potency against different microorganisms and cancer cell lines .
Case Studies
- Antibacterial Efficacy : A comprehensive study synthesized various derivatives of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) compounds and tested their antibacterial properties. The results indicated that modifications to the benzyl group could enhance activity against resistant strains of bacteria .
- Anticancer Studies : In another investigation, several analogs were tested for their ability to inhibit tumor growth in vitro. The most potent compounds induced significant apoptosis in cancer cells and showed promise in preclinical models .
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-2-6-11(17)14-12-15-16-13(19-12)18-9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCCQEUWUUHBLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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